molecular formula C19H28N2O2 B11173587 1-tert-butyl-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide

1-tert-butyl-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11173587
M. Wt: 316.4 g/mol
InChI Key: BRUNBKBMAWYXKS-UHFFFAOYSA-N
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Description

1-tert-butyl-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a phenylbutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Phenylbutan-2-yl Group: This step involves the use of Grignard reagents or organolithium compounds to introduce the phenylbutan-2-yl group onto the pyrrolidine ring.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-butyl-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate
  • tert-butyl(1-oxo-1-phenylhex-5-yn-2-yl)carbamate
  • N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Uniqueness

1-tert-butyl-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a tert-butyl and phenylbutan-2-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-tert-butyl-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H28N2O2/c1-14(10-11-15-8-6-5-7-9-15)20-18(23)16-12-17(22)21(13-16)19(2,3)4/h5-9,14,16H,10-13H2,1-4H3,(H,20,23)

InChI Key

BRUNBKBMAWYXKS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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